molecular formula C9H17NO3 B8569536 N-methoxy-N,4-dimethyloxane-4-carboxamide

N-methoxy-N,4-dimethyloxane-4-carboxamide

Katalognummer: B8569536
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: BTJDHVMYDIBEQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxy-N,4-dimethyloxane-4-carboxamide is a chemical compound with the molecular formula C8H15NO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N,4-dimethyloxane-4-carboxamide typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of N-methoxyamine with 4-dimethyloxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and purity, with stringent quality control measures to ensure consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-N,4-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include various oxides, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-methoxy-N,4-dimethyloxane-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methoxy-N,4-dimethyloxane-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-methoxy-N,4-dimethyloxane-4-carboxamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups.

Eigenschaften

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

N-methoxy-N,4-dimethyloxane-4-carboxamide

InChI

InChI=1S/C9H17NO3/c1-9(4-6-13-7-5-9)8(11)10(2)12-3/h4-7H2,1-3H3

InChI-Schlüssel

BTJDHVMYDIBEQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOCC1)C(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.